molecular formula C8H10BrN3O B1330507 2-(4-Bromoanilino)acetohydrazide CAS No. 2371-33-7

2-(4-Bromoanilino)acetohydrazide

Cat. No. B1330507
CAS RN: 2371-33-7
M. Wt: 244.09 g/mol
InChI Key: NOIBZWJZTOZQNK-UHFFFAOYSA-N
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Description

“2-(4-Bromoanilino)acetohydrazide” is a chemical compound that is part of a collection of rare and unique chemicals . It’s often used in early discovery research .


Synthesis Analysis

The synthesis of “2-(4-Bromoanilino)acetohydrazide” involves a reaction with aromatic aldehydes in alcohol, yielding 2-[4-bromo aniline] N-substituted benzylidine hydrazides . This process is followed by the presence of yellow mercuric oxide and iodine in DMF, yielding corresponding 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromoanilino)acetohydrazide” can be analyzed using various spectroscopic techniques . These techniques include Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data .


Chemical Reactions Analysis

“2-(4-Bromoanilino)acetohydrazide” can participate in various chemical reactions. For instance, it can act as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

Safety And Hazards

While specific safety and hazard information for “2-(4-Bromoanilino)acetohydrazide” is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

2-(4-bromoanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIBZWJZTOZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307179
Record name 2-(4-bromoanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromoanilino)acetohydrazide

CAS RN

2371-33-7
Record name NSC190330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromoanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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